Cas no 2229320-08-3 (2-amino-1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one)
2-amino-1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one
- EN300-1755789
- 2-amino-1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- 2229320-08-3
-
- Inchi: 1S/C8H12N4O/c9-3-8(13)7-5-12(11-10-7)4-6-1-2-6/h5-6H,1-4,9H2
- InChI Key: TXMGXBWRVLEYKG-UHFFFAOYSA-N
- SMILES: O=C(CN)C1=CN(CC2CC2)N=N1
Computed Properties
- Exact Mass: 180.10111102g/mol
- Monoisotopic Mass: 180.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 73.8Ų
2-amino-1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1755789-0.05g |
2-amino-1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one |
2229320-08-3 | 0.05g |
$1212.0 | 2023-09-20 | ||
| Enamine | EN300-1755789-0.1g |
2-amino-1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one |
2229320-08-3 | 0.1g |
$1269.0 | 2023-09-20 | ||
| Enamine | EN300-1755789-0.25g |
2-amino-1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one |
2229320-08-3 | 0.25g |
$1328.0 | 2023-09-20 | ||
| Enamine | EN300-1755789-0.5g |
2-amino-1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one |
2229320-08-3 | 0.5g |
$1385.0 | 2023-09-20 | ||
| Enamine | EN300-1755789-1.0g |
2-amino-1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one |
2229320-08-3 | 1g |
$1442.0 | 2023-06-03 | ||
| Enamine | EN300-1755789-2.5g |
2-amino-1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one |
2229320-08-3 | 2.5g |
$2828.0 | 2023-09-20 | ||
| Enamine | EN300-1755789-5.0g |
2-amino-1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one |
2229320-08-3 | 5g |
$4184.0 | 2023-06-03 | ||
| Enamine | EN300-1755789-10.0g |
2-amino-1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one |
2229320-08-3 | 10g |
$6205.0 | 2023-06-03 | ||
| Enamine | EN300-1755789-1g |
2-amino-1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one |
2229320-08-3 | 1g |
$1442.0 | 2023-09-20 | ||
| Enamine | EN300-1755789-5g |
2-amino-1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one |
2229320-08-3 | 5g |
$4184.0 | 2023-09-20 |
2-amino-1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-amino-1-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one
Introduction to 2-amino-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one (CAS No. 2229320-08-3)
2-amino-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one, with the CAS number 2229320-08-3, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and potential applications in drug discovery. The unique structural features of this compound, particularly the presence of a cyclopropylmethyl group and an amino functionality, make it a promising candidate for various therapeutic applications.
The synthesis of 2-amino-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one typically involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, a well-established method in click chemistry. This reaction is highly efficient and stereoselective, allowing for the facile preparation of this compound with high yields and purity. The versatility of the CuAAC reaction has made it a preferred method for synthesizing complex molecules with precise structural control.
Recent studies have highlighted the potential of 2-amino-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one in various biological contexts. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is its antimicrobial activity. Preliminary data suggest that 2-amino-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly significant given the growing concern over antibiotic resistance. Further studies are underway to explore its mechanism of action and potential use in combination with existing antibiotics to enhance their efficacy.
In addition to its anti-inflammatory and antimicrobial properties, 2-amino-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one has also shown promise in cancer research. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism by which it exerts its anticancer effects is not yet fully understood but may involve the modulation of key signaling pathways such as PI3K/Akt and MAPK.
The pharmacokinetic properties of 2-amino-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one have been investigated in preclinical models. These studies have shown that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. However, more detailed pharmacokinetic and pharmacodynamic studies are needed to optimize its dosing regimen and evaluate its safety profile.
The safety and toxicity profile of 2-amino-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylethan-1-one have also been assessed in preclinical models. Initial toxicity studies have indicated that this compound is well-tolerated at therapeutic doses with no significant adverse effects observed. However, comprehensive safety evaluations are ongoing to ensure its suitability for clinical trials.
In conclusion, 2-amino-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yethanone (CAS No. 2229320-08)--3 represents a promising lead compound with a wide range of potential therapeutic applications. Its unique structural features and diverse biological activities make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanism of action and potential clinical utility.
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